2-(3-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Description
This compound is a heterocyclic derivative featuring an oxazole core substituted with a 3-chlorophenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety at position 5 linked to a 3-methoxybenzoyl group. Its structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-18-7-3-5-16(13-18)21(28)26-8-10-27(11-9-26)22-19(14-24)25-20(30-22)15-4-2-6-17(23)12-15/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBNXIGTTGTSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the oxazole core.
Attachment of the benzoyl group: This can be done via acylation reactions using reagents like benzoyl chloride in the presence of a base.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the oxazole substituents, piperazine-linked groups, and aromatic rings. Key structural and functional differences are highlighted below.
Structural Analogues with Piperazine Moieties
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile (Compound A) :
- Structural Differences : Replaces the 3-methoxybenzoyl group with 3-chlorobenzoyl and substitutes the 3-chlorophenyl with a furyl group.
- Functional Implications : The furyl group (electron-rich) may enhance π-π stacking interactions compared to the electron-withdrawing 3-chlorophenyl group. The chloro substituent on the benzoyl group could increase lipophilicity versus the methoxy group.
- ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) : Structural Differences: Features a quinoline core instead of oxazole and includes a carboxylic acid group. Functional Implications: The carboxylic acid may improve solubility, while the fluoro and ethyl groups could enhance metabolic stability.
Urea Derivatives with Piperazine-Thiazole Linkages ()
Compounds such as 1f and 1g (urea derivatives with thiazole and piperazine groups) exhibit:
- Elevated Melting Points (188–207°C) , suggesting strong crystalline packing due to urea hydrogen bonding, absent in the target compound’s carbonitrile-oxazole system.
- ESI-MS Data : Molecular ions ([M−2HCl+H]+) indicate stability under mass spectrometry conditions, similar to oxazole derivatives.
Pyrazole Carbonitriles ()
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile): Structural Contrast: Pyrazole core vs. oxazole; sulfinyl and trifluoromethyl groups enhance pesticidal activity. Functional Insight: The carbonitrile group in both compounds may contribute to electrophilic reactivity, but fipronil’s sulfinyl group is critical for insecticidal action.
Data Tables
Table 1. Physical and Spectral Properties of Selected Compounds
*Data inferred from structural analogs due to absence in evidence.
Table 2. Functional Group Impact on Properties
Pharmacological and Mechanistic Insights
- Receptor Interactions : The piperazine moiety is common in 5-HT receptor ligands (e.g., ’s 5-HT2 antagonist), suggesting the target compound may interact with serotonin receptors .
- Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to chloro substituents, as seen in ’s urea derivatives.
Q & A
Q. Critical Reaction Parameters :
Basic: Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
Answer:
- 1H/13C NMR : Assign chemical shifts to verify substituent positions (e.g., oxazole C-4 carbonitrile at ~110–115 ppm) and piperazine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C₂₂H₁₈ClN₃O₃) and detect impurities .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., nitrile stretch at ~2230 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
Q. Methodological Solutions :
- Orthogonal Assays : Combine enzymatic inhibition studies with cell viability assays (e.g., MTT and Western blotting) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
Advanced: What computational approaches are suitable for studying noncovalent interactions in target binding?
Answer:
- Electrostatic Potential Mapping : Use Multiwfn to visualize charge distribution, identifying regions for hydrogen bonding (e.g., methoxybenzoyl group as a H-bond acceptor) .
- Noncovalent Interaction (NCI) Analysis : Apply the NCI index to detect van der Waals interactions and steric clashes in protein-ligand docking models .
- Molecular Dynamics (MD) Simulations : Simulate binding stability under physiological conditions (e.g., solvation effects on piperazine flexibility) .
Q. Example Workflow :
Optimize geometry using DFT (B3LYP/6-31G*).
Calculate electron density with Multiwfn to generate NCI plots .
Validate with in vitro binding assays (e.g., SPR or ITC) .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
Answer:
Q. Structure-Activity Relationship (SAR) Table :
| Modification | Observed Effect | Reference |
|---|---|---|
| 3-Chlorophenyl → 4-Fluorophenyl | ↓ Cytotoxicity in HepG2 cells | |
| Piperazine acylation with 3-methoxybenzoyl vs. thiophene-2-carbonyl | ↑ Selectivity for kinase inhibition |
Advanced: What strategies mitigate synthetic challenges like low yields in oxazole ring formation?
Answer:
Q. Optimization Example :
- Baseline Protocol : 60% yield (thermal, 12h).
- Improved Protocol : 85% yield (microwave, 150°C, 2h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
